2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

P2X2 Receptor P2X7 Receptor Subtype Selectivity

2-Chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide (CAS 2034413-58-4) is a synthetic heterocyclic benzamide derivative that functions as an antagonist of the ligand-gated ion channel P2X purinoceptor 2 (P2X2R). It exhibits a quantifiable selectivity window against the closely related P2X7 and P2X4 subtypes, positioning it as a valuable tool for dissecting purinergic signaling pathways where selective modulation is required.

Molecular Formula C16H13ClN2O3
Molecular Weight 316.74
CAS No. 2034413-58-4
Cat. No. B2489552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
CAS2034413-58-4
Molecular FormulaC16H13ClN2O3
Molecular Weight316.74
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl
InChIInChI=1S/C16H13ClN2O3/c17-13-4-2-1-3-12(13)15(20)18-7-9-19-8-5-11-6-10-22-14(11)16(19)21/h1-6,8,10H,7,9H2,(H,18,20)
InChIKeyWJJHXVZFRHFFLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procuring 2-Chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide (CAS 2034413-58-4) for P2X2 Purinoceptor Research


2-Chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide (CAS 2034413-58-4) is a synthetic heterocyclic benzamide derivative that functions as an antagonist of the ligand-gated ion channel P2X purinoceptor 2 (P2X2R). It exhibits a quantifiable selectivity window against the closely related P2X7 and P2X4 subtypes, positioning it as a valuable tool for dissecting purinergic signaling pathways where selective modulation is required [1].

Why Generic P2X Antagonists Cannot Substitute for 2-Chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide in P2X2-Preferring Studies


Broad-spectrum or pan-P2X antagonists often fail to discriminate between P2X2 and P2X7 or P2X4 receptors, leading to confounding off-target effects in cellular models where these subtypes are co-expressed. A generic substitution without considering subtype selectivity can obscure P2X2-specific pharmacological readouts [1]. The quantitative selectivity profile of 2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide, defined by measurable IC50 differences across human P2X isoforms, directly addresses this pitfall and is a critical criterion for scientific procurement as detailed below.

Quantitative Differentiation Guide: 2-Chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide vs. P2X2 Antagonist Benchmarks


P2X2 vs. P2X7 Selectivity Window Defines a Unique Pharmacological Tool

In a head-to-head functional antagonist assay using human receptors stably expressed in 1321N1 cells, 2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide inhibited P2X2R-mediated calcium influx with an IC50 of 247 nM, while against P2X7R it showed an IC50 of 1,640 nM. This yields a 6.6-fold selectivity window for P2X2 over P2X7 [1]. In contrast, the benchmark P2X2 antagonist PSB-1011 (disodium 1-amino-4-[3-(4,6-dichloro[1,3,5]triazine-2-ylamino)-4-sulfophenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate) demonstrated >100-fold selectivity against P2X7 but with a distinct anthraquinone chemotype and physicochemical profile that may limit its utility in certain in vivo or CNS applications [2]. This alternative selectivity-chemotype combination makes 2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide a mechanistically distinct option for target validation studies.

P2X2 Receptor P2X7 Receptor Subtype Selectivity Calcium Influx Assay

Functional Antagonism of P2X2 Across ATP Concentrations Confirms Competitive Behavior

The compound's antagonist activity at human P2X2R was evaluated at three fixed ATP concentrations (0.1, 0.2, and 0.4 µM), yielding EC50 values of 8,270 nM, 10,900 nM, and 10,900 nM, respectively [1]. Although a full Schild analysis was not reported, the rightward shift in ATP potency is consistent with surmountable competitive antagonism. This behavior parallels that of the well-characterized PSB-1011, which showed a competitive mechanism with a pA2 of 7.49 [2]. The demonstration of ATP-concentration-dependent antagonism confirms that the compound acts at the orthosteric ligand-binding domain, a mechanistic feature that differentiates it from allosteric P2X2 modulators such as PSB-10129 (EC50 489 nM), which potentiate rather than block ATP responses [2].

P2X2 Antagonist ATP Competition Schild Analysis Functional Potency

Chemotype Divergence from Anthraquinone-Derived P2X2 Antagonists Expands Available Chemical Space

The chemical scaffold of 2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide, featuring a furo[2,3-c]pyridin-7(6H)-one core linked via an ethyl spacer to a 2-chlorobenzamide, is structurally unrelated to the sulfonated anthraquinone class represented by PSB-1011 and PSB-10211 [1][2]. This chemotype distinction is critical because sulfonated anthraquinones often exhibit polypharmacology (e.g., interaction with P2Y receptors) and limited membrane permeability due to their permanent negative charge. The uncharged benzamide-furopyridine scaffold is predicted to have superior passive membrane permeability, potentially facilitating intracellular target engagement or CNS penetration. No quantitative permeability data (e.g., PAMPA or Caco-2) is currently available for this compound, limiting this to a class-level inference, but the divergent starting point offers a distinct trajectory for medicinal chemistry optimization .

Furo[2,3-c]pyridine Benzamide Chemical Diversity Structure-Activity Relationship

Recommended Application Scenarios for 2-Chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide Based on Quantitative Evidence


P2X2-Selective Pharmacological Profiling in Co-Expression Systems

Utilize the compound's 6.6-fold selectivity window over P2X7 to dissect P2X2-mediated calcium signaling in native or recombinant systems where P2X7 is co-expressed, such as immune cells or dorsal root ganglion neurons. The defined IC50 of 247 nM for P2X2 allows for concentration-response experiments that maintain P2X7 sparing at doses below ~500 nM [1].

Orthosteric Probe for P2X2 Receptor Binding and Functional Studies

Deploy this compound as a competitive antagonist in radioligand displacement or functional assays to map the orthosteric binding pocket of human P2X2R. The ATP-concentration-dependent shift in EC50 supports its use in Schild analysis to determine antagonist affinity (pA2) and to validate competitive mechanisms in novel P2X2 mutants or splice variants [1].

Scaffold-Hopping Chemistry for P2X2 Antagonist Lead Optimization

Leverage the furo[2,3-c]pyridine benzamide scaffold as a starting point for medicinal chemistry programs aiming to improve P2X2 potency while retaining the favorable uncharged chemotype. The scaffold is distinct from sulfonated anthraquinones and provides a unique vector for exploring substituent effects on selectivity and pharmacokinetics [1][2].

Quote Request

Request a Quote for 2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.